molecular formula C19H26N2O3 B2879340 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide CAS No. 921545-16-6

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide

Cat. No. B2879340
CAS RN: 921545-16-6
M. Wt: 330.428
InChI Key: PYWZHODKGDGXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C19H26N2O3 and its molecular weight is 330.428. The purity is usually 95%.
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Scientific Research Applications

  • Agricultural Applications : A study by Campos et al. (2015) discusses the use of similar compounds in agriculture for the prevention and control of fungal diseases. While the specific compound is not directly mentioned, the research indicates a broader application of such chemicals in the agricultural sector.

  • Pharmaceutical Research : The compound is likely related to pharmaceutical research, as indicated by a study on a similar compound for its role in treating hyponatremia in patients with SIADH, mentioned in a study by Saito et al. (1997). This suggests a potential use in developing therapeutic agents for specific medical conditions.

  • Development of Novel Therapeutic Agents : Various research efforts, such as the study by Huynh et al. (2006), involve the synthesis and testing of compounds with similar structures for their potential use in creating new drugs or therapeutic agents.

  • Chemical Synthesis and Analysis : Research on the synthesis, spectroscopic, and X-ray diffraction studies of benzimidazole fused-1,4-oxazepines, as seen in the work by Almansour et al. (2016), indicates the compound's relevance in chemical synthesis and analysis, aiding in the development of new chemical entities.

  • Exploration of Anticonvulsant and Neuroprotective Properties : Studies like the one by Hassan et al. (2012) explore similar compounds for their potential anticonvulsant and neuroprotective effects, suggesting a role in neurological research and drug development.

  • Investigation into Antidepressant/Anxiolytic and Anti-Nociceptive Effects : Research like that conducted by Singh et al. (2010) investigates the effects of similar compounds on mood and pain, indicating potential applications in the development of antidepressant or pain relief medications.

  • Potential in Antimicrobial Applications : The study by Palkar et al. (2017) on the synthesis and evaluation of related compounds demonstrates their potential as antibacterial agents, indicating a possible application in combating bacterial infections.

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-6-9-21-15-11-14(20-17(22)10-13(2)3)7-8-16(15)24-12-19(4,5)18(21)23/h6-8,11,13H,1,9-10,12H2,2-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWZHODKGDGXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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